

An In-depth Technical Guide to the Spectroscopic Data of (R)-(+)-Propylene Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(+)-Propylene carbonate*

Cat. No.: B016679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(R)-(+)-propylene carbonate**. Detailed experimental protocols, quantitative data organized for clarity, and a visualization of the analytical workflow are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **(R)-(+)-propylene carbonate**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **(R)-(+)-propylene carbonate** in deuterated chloroform (CDCl_3) exhibits distinct signals corresponding to the methyl (CH_3), methylene (CH_2), and methine (CH) protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **(R)-(+)-Propylene Carbonate** in CDCl_3

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	~1.50	Doublet	~6.3
CH ₂ (Ha)	~4.04	Doublet of Doublets	J(Ha, Hb) ≈ 8.5, J(Ha, Hc) ≈ 5.9
CH ₂ (Hb)	~4.56	Doublet of Doublets	J(Hb, Ha) ≈ 8.5, J(Hb, Hc) ≈ 8.2
CH	~4.85	Multiplet	-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **(R)-(+)-propylene carbonate** in CDCl₃ shows four distinct signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **(R)-(+)-Propylene Carbonate** in CDCl₃[\[1\]](#)

Carbon Atom	Chemical Shift (δ , ppm)
CH ₃	~19.4
CH	~67.5
CH ₂	~74.9
C=O	~155.5

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **(R)-(+)-propylene carbonate** by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectroscopic Data

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a hallmark of the cyclic carbonate structure. Other significant absorptions are attributed to C-H and C-O stretching and bending vibrations.[2]

Table 3: IR Spectroscopic Data for **(R)-(+)-Propylene Carbonate**

Vibrational Frequency (cm ⁻¹)	Assignment
~2990	C-H stretch (CH ₃ , asymmetric)
~2930	C-H stretch (CH ₂ , asymmetric)
~1795	C=O stretch (carbonyl)[2][3]
~1480, 1400	CH ₂ scissoring, CH ₃ deformation
~1180, 1080, 1050	C-O stretch
~780	Ring deformation

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A sample of **(R)-(+)-propylene carbonate** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer:** A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
- ¹H NMR:** The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically necessary.

FT-IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like **(R)-(+)-propylene carbonate**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond).

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Attenuated Total Reflectance (ATR).
- Procedure:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - A small drop of the **(R)-(+)-propylene carbonate** sample is placed on the crystal, ensuring full coverage.
 - The sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Workflow Visualization

The logical flow of spectroscopic analysis for **(R)-(+)-propylene carbonate** is depicted in the following diagram.

Spectroscopic Analysis of (R)-(+)-Propylene Carbonate

Sample Preparation

(R)-(+)-Propylene Carbonate

Dissolve in CDCl₃ with TMS

Place neat liquid on ATR crystal

NMR Analysis

Acquire 1H and 13C Spectra

Acquire FT-IR Spectrum

Process Data (FT, Phasing, Baseline Correction)

Process Data (Background Subtraction)

1H NMR Table (δ , J, multiplicity)
13C NMR Table (δ)IR Peak Table (cm⁻¹, assignment)

Data Interpretation

Structural Elucidation and Verification

[Click to download full resolution via product page](#)Spectroscopic analysis workflow for **(R)-(+)-propylene carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interfacial carbonyl groups of propylene carbonate facilitate the reversible binding of nitrogen dioxide - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D4CP01382D [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of (R)-(+)-Propylene Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016679#spectroscopic-data-of-r-propylene-carbonate-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com